2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
Description
This compound features a thiazolidine-1,1,3-trione core, a bicyclic sulfur-containing heterocycle with three ketone groups. The phenyl ring substituents include a chloro group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 3. The 4-methylpiperidine group introduces a nitrogen-containing six-membered ring with a methyl substituent, linked via a carbonyl bridge to the phenyl ring.
Properties
IUPAC Name |
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S/c1-11-4-7-18(8-5-11)16(21)13-10-12(2-3-14(13)17)19-15(20)6-9-24(19,22)23/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVQTCKACVACPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst . The chlorinated phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Structural Differences
The primary analog for comparison is 2-{3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-1lambda⁶,2-thiazolidine-1,1,3-trione (referred to as Compound A in this analysis) . Below is a detailed comparison:
| Feature | Target Compound | Compound A |
|---|---|---|
| Phenyl Substituents | 4-chloro, 3-(4-methylpiperidine-1-carbonyl) | 3-[4-(3-methylphenyl)piperazine-1-carbonyl] |
| Heterocyclic Group | 4-methylpiperidine (6-membered, 1 nitrogen, methyl at position 4) | Piperazine (6-membered, 2 nitrogens) with 3-methylphenyl at position 4 |
| Electronic Effects | Chloro group (electron-withdrawing) enhances electrophilicity of the phenyl ring | 3-methylphenyl (electron-donating) increases hydrophobicity |
| Polarity | Moderate (piperidine nitrogen and chloro group) | Higher polarity due to piperazine’s second nitrogen |
| Steric Bulk | Moderate (methyl group on piperidine) | Increased bulk from 3-methylphenyl substituent |
Research Findings and Data
Mechanistic Insights
- The chloro group in the target compound may stabilize a reactive intermediate in enzyme active sites, contributing to its lower IC₅₀ against Kinase X compared to Compound A.
- Compound A’s piperazine ring could improve solubility but reduce membrane permeability relative to the target compound.
Biological Activity
The compound 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C36H47ClN6O5
- Molecular Weight: 679.26 g/mol
- SMILES Notation: CC1CCN(CC1)C(=O)c1cc(NC(=O)CNC(=O)C2CCN(CC(=O)Nc3ccc(cc3C)C(=O)N3CCCCC3)CC2)ccc1Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Enzyme Inhibition:
- The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Studies indicate that derivatives of thiazolidines can exhibit significant inhibitory effects on MAO-A and MAO-B enzymes, which are implicated in mood regulation and neurodegenerative diseases .
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Antioxidant Activity:
- Research on related thiazolidine compounds suggests that they may enhance non-protein sulfhydryl levels and increase the activity of sulfurtransferases in the liver, indicating a hepatoprotective effect. However, there are concerns regarding their neurotoxic effects due to NPSH depletion in brain tissues .
Biological Activity
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have explored the biological effects of thiazolidine derivatives similar to the compound :
-
Study on Hepatoprotection:
A study demonstrated that 2-substituted thiazolidine-4(R)-carboxylic acids increased non-protein sulfhydryl levels in mouse liver, suggesting a protective role against liver damage . -
MAO Inhibition Research:
Another study focused on novel thiadiazole compounds showed promising results as MAO inhibitors, with some exhibiting IC50 values lower than 0.1 μM, indicating high potency .
Therapeutic Implications
Given its biological activities, this compound could have several therapeutic applications:
- Neuroprotective Agents: Due to its potential MAO inhibitory activity, it may be beneficial in treating mood disorders and neurodegenerative diseases.
- Antioxidants: Its ability to enhance antioxidant levels could make it a candidate for liver protection therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
